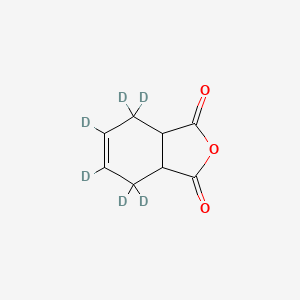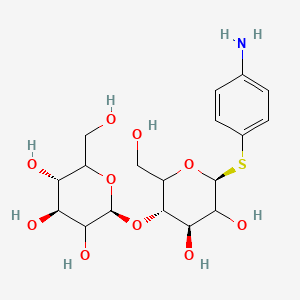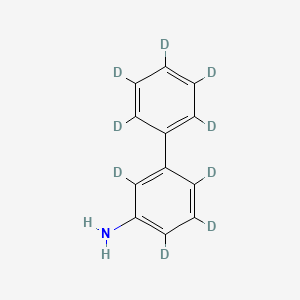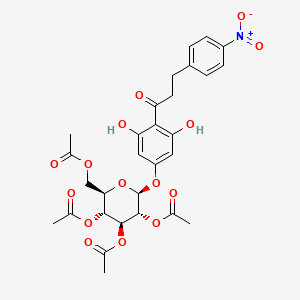
4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin
描述
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is a complex organic compound with the molecular formula C25H28O13 It is a derivative of phloretin, a dihydrochalcone found in apple tree leaves and the bark of pear trees
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin typically involves the acetylation of phloretin followed by the introduction of the glucopyranosyl group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The glucopyranosyl group is then introduced through a glycosylation reaction using a suitable glycosyl donor and a promoter like silver triflate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反应分析
Types of Reactions
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming a different derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the acetyl groups.
Major Products Formed
Oxidation: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin.
Reduction: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学研究应用
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the effects of acetylation on chemical reactivity.
Biology: Investigated for its potential antioxidant properties and its role in modulating cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
作用机制
The mechanism of action of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to modulation of signaling pathways. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
相似化合物的比较
Similar Compounds
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin: Contains an amino group instead of a nitro group, leading to distinct properties and applications.
Uniqueness
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is unique due to the presence of both the nitro group and the glucopyranosyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[3,5-dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO15/c1-14(31)40-13-24-26(41-15(2)32)27(42-16(3)33)28(43-17(4)34)29(45-24)44-20-11-22(36)25(23(37)12-20)21(35)10-7-18-5-8-19(9-6-18)30(38)39/h5-6,8-9,11-12,24,26-29,36-37H,7,10,13H2,1-4H3/t24-,26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSVHIGFLBYAX-KRZJEZTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858432 | |
| Record name | 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-87-3 | |
| Record name | 1-[2,6-Dihydroxy-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-3-(4-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82628-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







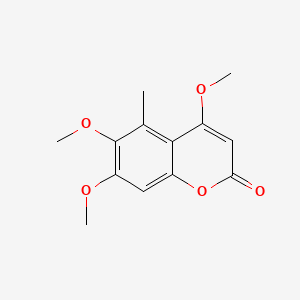
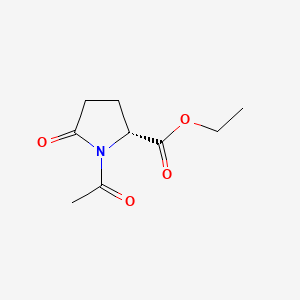
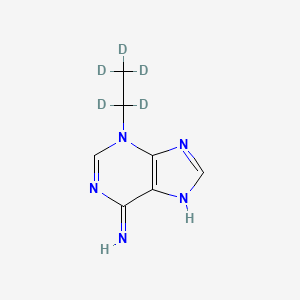
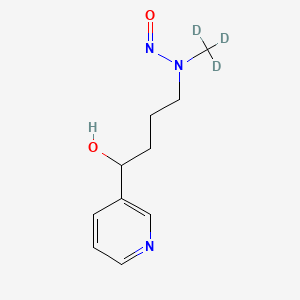
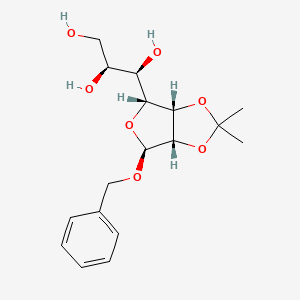
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
